3-(4-Bromophenyl)oxetan-3-amine hydrochloride 3-(4-Bromophenyl)oxetan-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1349718-53-1
VCID: VC3398933
InChI: InChI=1S/C9H10BrNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
SMILES: C1C(CO1)(C2=CC=C(C=C2)Br)N.Cl
Molecular Formula: C9H11BrClNO
Molecular Weight: 264.54 g/mol

3-(4-Bromophenyl)oxetan-3-amine hydrochloride

CAS No.: 1349718-53-1

VCID: VC3398933

Molecular Formula: C9H11BrClNO

Molecular Weight: 264.54 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)oxetan-3-amine hydrochloride - 1349718-53-1

Description

3-(4-Bromophenyl)oxetan-3-amine hydrochloride is a synthetic organic compound that belongs to the oxetane class, a type of heterocyclic compound. Oxetanes are four-membered rings containing one oxygen atom. The compound incorporates a bromophenyl group and an amine functionality, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical chemistry.

Synthesis

The synthesis of 3-(4-Bromophenyl)oxetan-3-amine hydrochloride typically involves several steps, starting from the preparation of the oxetane core. This may involve the reaction of a suitable epoxide with a nucleophile to form the oxetane ring, followed by introduction of the bromophenyl group and the amine functionality. The final step often involves conversion to the hydrochloride salt.

Applications in Organic Synthesis

3-(4-Bromophenyl)oxetan-3-amine hydrochloride serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility lies in the versatility of the oxetane ring and the functional groups attached to it.

Pharmaceutical Applications

The compound is used in the synthesis of drugs targeting various therapeutic areas, including neurological disorders and cancer. The bromophenyl group can be further modified to introduce additional functionalities, while the amine group allows for the attachment of other pharmacophores.

Synthetic Transformations

  • Cross-Coupling Reactions: The bromine atom can be replaced by other aryl or alkyl groups through Suzuki-Miyaura or Heck reactions.

  • Amination and Alkylation: The amine group can be further functionalized to introduce additional side chains or pharmacophores.

Safety and Handling

Handling 3-(4-Bromophenyl)oxetan-3-amine hydrochloride requires standard laboratory precautions, including the use of gloves, goggles, and a fume hood. It is advisable to consult the Safety Data Sheet (SDS) for specific safety information.

Research Findings

Recent research has focused on exploring the potential of oxetane-based compounds in drug discovery. Studies have highlighted their ability to modulate biological targets with high specificity and potency. For instance, derivatives of 3-(4-Bromophenyl)oxetan-3-amine have shown promise in inhibiting enzymes involved in disease pathways.

Example Research Study

Study FocusKey Findings
Biological ActivityDerivatives of 3-(4-Bromophenyl)oxetan-3-amine exhibited significant inhibition of a specific enzyme implicated in neurodegenerative diseases.
PharmacokineticsThe compounds showed favorable pharmacokinetic profiles, including good bioavailability and half-life.
CAS No. 1349718-53-1
Product Name 3-(4-Bromophenyl)oxetan-3-amine hydrochloride
Molecular Formula C9H11BrClNO
Molecular Weight 264.54 g/mol
IUPAC Name 3-(4-bromophenyl)oxetan-3-amine;hydrochloride
Standard InChI InChI=1S/C9H10BrNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
Standard InChIKey DKZUAEMOFJABIQ-UHFFFAOYSA-N
SMILES C1C(CO1)(C2=CC=C(C=C2)Br)N.Cl
Canonical SMILES C1C(CO1)(C2=CC=C(C=C2)Br)N.Cl
PubChem Compound 56604665
Last Modified Aug 16 2023

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